molecular formula C20H20N6OS2 B11603752 2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)acetamide

2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)acetamide

Cat. No.: B11603752
M. Wt: 424.5 g/mol
InChI Key: WNJFRRGJWKNQTO-UHFFFAOYSA-N
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Description

2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives This compound is characterized by its unique structure, which includes a triazinoindole core and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multiple steps. One common approach is the reaction of 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol with a suitable benzothiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .

Scientific Research Applications

2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is unique due to its combination of the triazinoindole and benzothiazole moieties, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N6OS2

Molecular Weight

424.5 g/mol

IUPAC Name

2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C20H20N6OS2/c1-2-26-14-9-5-3-7-12(14)17-18(26)23-20(25-24-17)28-11-16(27)22-19-21-13-8-4-6-10-15(13)29-19/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H,21,22,27)

InChI Key

WNJFRRGJWKNQTO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC5=C(S4)CCCC5

Origin of Product

United States

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